molecular formula C9H12F5NO B3121714 (Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one CAS No. 292065-33-9

(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one

Cat. No.: B3121714
CAS No.: 292065-33-9
M. Wt: 245.19 g/mol
InChI Key: YWNNITOXYMNPKM-XQRVVYSFSA-N
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Description

(Z)-1,1,1,2,2-Pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one (CAS: 245194-09-1) is a fluorinated enone derivative featuring a Z-configured double bond, a ketone group at position 3, and a propan-2-ylamino substituent at position 4. Its molecular formula is C₉H₁₂F₅NO, with five fluorine atoms localized at positions 1,1,1,2,2 of the hexene backbone. The compound’s stereochemistry and fluorine substitution pattern contribute to its unique physicochemical properties, including enhanced thermal stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F5NO/c1-5(2)15-6(3)4-7(16)8(10,11)9(12,13)14/h4-5,15H,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNNITOXYMNPKM-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C\C(=O)C(C(F)(F)F)(F)F)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Enones and Amino-Ketones

The compound’s closest analogs include fluorinated enones and amino-ketones, which share key functional groups but differ in fluorine substitution or backbone structure.

Table 1: Comparative Analysis of Fluorinated Enones and Derivatives
Compound Name Molecular Formula Fluorine Count Functional Groups Molecular Weight Notable Features Reference
(Z)-1,1,1,2,2-Pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one C₉H₁₂F₅NO 5 Enone, tertiary amine 245.19 Z-configuration, pentafluoro
Ethylene-bis[(4-oxo-5,5,6,6,6-pentafluorohex-2-(Z)-ene-2-yl)amine] C₁₄H₁₄F₁₀N₂O₂ 10 Enone, bis(amine) 432.26 Dimeric structure, high fluorine density
2,2,2-Trifluoro-1-(2-furyl)ethanol C₆H₇F₃O₂ 3 Alcohol, trifluoromethyl, furan 166.10 Simpler structure, lower fluorine content
N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide C₁₀H₁₀F₁₅NO₂S 15 Sulfonamide, allyl, perfluoro 675.84 Persistent environmental pollutant (PFC)

Key Differences and Implications

Fluorine Content and Environmental Impact: The target compound contains five fluorine atoms, while N-Allyl-pentadecafluoroheptanesulfonamide (CAS 67906-41-6) has 15 fluorine atoms, making the latter a perfluorinated compound (PFC) with higher environmental persistence .

Functional Group Diversity: The dimeric ethylene-bis derivative (C₁₄H₁₄F₁₀N₂O₂) features two enone-amine units linked by ethylene, suggesting utility as a ligand or cross-linker in polymer chemistry . 2,2,2-Trifluoro-1-(2-furyl)ethanol (CAS 166100-75-2) demonstrates how replacing the enone and amine groups with a furan and alcohol alters solubility and reactivity, rendering it more polar but less thermally stable .

Stereochemical Considerations: The Z-configuration of the target compound’s double bond may influence its intermolecular interactions, such as hydrogen bonding with the propan-2-ylamino group, which is absent in non-chiral analogs like the trifluoroethanol derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one
Reactant of Route 2
Reactant of Route 2
(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one

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